4,6-di(1H-imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
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Overview
Description
N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that features both imidazole and triazine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions and applications, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the formation of the imidazole and triazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring. The triazine ring is then synthesized through a series of condensation reactions. The final step involves coupling the imidazole and triazine rings with the trifluoromethylphenylamine moiety under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .
Scientific Research Applications
N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets. The imidazole and triazine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit similar biological activities.
Triazine Derivatives: Compounds such as atrazine and cyanuric acid contain the triazine ring and are used in various industrial applications .
Uniqueness
N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the combination of imidazole and triazine rings with a trifluoromethylphenylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H11F3N8 |
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Molecular Weight |
372.31 g/mol |
IUPAC Name |
4,6-di(imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H11F3N8/c17-16(18,19)11-2-1-3-12(8-11)22-13-23-14(26-6-4-20-9-26)25-15(24-13)27-7-5-21-10-27/h1-10H,(H,22,23,24,25) |
InChI Key |
YFXCOGHKTYXTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4)C(F)(F)F |
Origin of Product |
United States |
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